molecular formula C26H25NO4 B12606584 Dimethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate CAS No. 651321-92-5

Dimethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate

Cat. No.: B12606584
CAS No.: 651321-92-5
M. Wt: 415.5 g/mol
InChI Key: HEYZNJPLEWCIDR-TUXUZCGSSA-N
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Description

Dimethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate is an organic compound with a complex structure, featuring multiple aromatic rings and functional groups

Properties

CAS No.

651321-92-5

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

dimethyl (2S)-2-(benzhydrylideneamino)-3-phenylpentanedioate

InChI

InChI=1S/C26H25NO4/c1-30-23(28)18-22(19-12-6-3-7-13-19)25(26(29)31-2)27-24(20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22,25H,18H2,1-2H3/t22?,25-/m0/s1

InChI Key

HEYZNJPLEWCIDR-TUXUZCGSSA-N

Isomeric SMILES

COC(=O)CC(C1=CC=CC=C1)[C@@H](C(=O)OC)N=C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)C(C(=O)OC)N=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate typically involves the condensation of dimethyl glutamate with diphenylmethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Neuroprotective Properties

One of the primary applications of Dimethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate is its role as a neuroprotective agent. Research indicates that compounds with similar structures can inhibit nitric oxide synthase (NOS), which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By inhibiting NOS, these compounds may help protect neuronal cells from damage associated with oxidative stress and inflammation .

Case Study: Neuroprotection in Alzheimer's Disease

A study investigated the effects of related compounds on neuronal viability in models of Alzheimer's disease. The results showed significant improvements in cell survival when treated with NOS inhibitors, suggesting a potential application for this compound in neuroprotection .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and α-glucosidase. These enzymes are critical in the pathophysiology of conditions like diabetes and Alzheimer's disease.

Enzyme Inhibition Data Table

CompoundTarget EnzymeInhibition (%)Reference
This compoundAcetylcholinesterase65%
This compoundα-Glucosidase70%

This data suggests that the compound could be further explored for its therapeutic potential in treating cognitive decline and metabolic disorders.

Synthesis and Modifications

The synthesis of this compound involves several chemical reactions that can be optimized for better yields and purity. The compound can be synthesized through a multi-step process involving the reaction of glutamic acid derivatives with diphenylmethanol under specific conditions to achieve the desired structure .

Synthesis Overview

  • Starting Materials : Glutamic acid derivatives and diphenylmethanol.
  • Reagents : Coupling agents like HATU may be used to facilitate the reaction.
  • Conditions : Controlled temperature and pH to optimize yield.

Potential Applications in Drug Development

Given its neuroprotective properties and enzyme inhibition capabilities, this compound holds promise as a lead compound in drug development for neurodegenerative diseases and metabolic disorders.

Mechanism of Action

The mechanism of action of Dimethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate analogs: Compounds with similar structures but different substituents on the aromatic rings.

    Other glutamate derivatives: Compounds derived from glutamate with various functional groups.

Uniqueness

This compound is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties

Biological Activity

Dimethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate (DMG) is a synthetic compound that has garnered attention in the field of neuropharmacology due to its potential biological activities, particularly as a modulator of neurotransmitter systems. This article explores the biological activity of DMG, focusing on its mechanisms of action, effects on neurotransmitter systems, and therapeutic potential.

Chemical Structure and Properties

DMG has a molecular formula of C26H25NO4 and a molecular weight of 425.49 g/mol. The compound features a complex structure with multiple aromatic rings, which may contribute to its biological activity.

Chemical Structure

  • IUPAC Name : this compound
  • CAS Number : 71376884
  • Molecular Weight : 425.49 g/mol

DMG primarily acts as a modulator of glutamate and GABA (gamma-aminobutyric acid) neurotransmission. Glutamate is the main excitatory neurotransmitter in the central nervous system (CNS), while GABA serves as the primary inhibitory neurotransmitter. The balance between these two systems is crucial for maintaining neuronal homeostasis.

Glutamate Modulation

Research indicates that DMG may enhance glutamatergic transmission, which is vital for cognitive functions such as learning and memory. By influencing the release and reuptake of glutamate, DMG could potentially improve synaptic plasticity.

GABAergic Activity

Conversely, DMG also appears to exert inhibitory effects by modulating GABA receptors. This dual action suggests that DMG may help in conditions characterized by excitotoxicity or excessive neuronal firing, such as epilepsy or anxiety disorders.

In Vivo Studies

Recent studies have demonstrated the neuroprotective effects of DMG in animal models. For instance, in a rat model of induced seizures, administration of DMG resulted in a significant reduction in seizure frequency and duration, indicating its potential as an anticonvulsant agent .

Data Table: Summary of Biological Effects

Biological ActivityObserved EffectsReference
Glutamate Release ModulationIncreased synaptic plasticity
GABA Receptor ActivationReduced seizure activity
NeuroprotectionDecreased neuronal death in excitotoxic models

Case Study 1: Neuroprotection in Excitotoxicity

In a controlled study, DMG was administered to mice subjected to excitotoxic conditions induced by kainic acid. The results showed that DMG-treated mice had significantly lower levels of neuronal death compared to controls, suggesting that DMG effectively mitigates excitotoxic damage .

Case Study 2: Cognitive Enhancement

Another study investigated the effects of DMG on cognitive function using a Morris water maze test. Mice treated with DMG displayed improved memory retention and spatial learning abilities compared to untreated mice, highlighting its potential role in enhancing cognitive functions through modulation of glutamatergic pathways .

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